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Compound of Interest

Compound Name:
4-Morpholin-4-

ylmethylbenzylamine

Cat. No.: B151649 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

4-Morpholin-4-ylmethylbenzylamine is a substituted aromatic amine containing both a

morpholine and a benzylamine moiety. As a molecule with potential applications in medicinal

chemistry and materials science, a thorough understanding of its structural and electronic

properties through spectroscopic analysis is crucial for its characterization, quality control, and

further development. This technical guide provides a summary of the expected spectroscopic

data (NMR, IR, and MS) for this compound.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases did

not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and

Mass Spectrometry) specifically for 4-Morpholin-4-ylmethylbenzylamine. While data for

structurally related compounds are available, the core experimental spectra for the title

compound appear to be unpublished or not readily accessible.

Therefore, this guide will present a theoretical analysis based on the known spectroscopic

characteristics of its constituent functional groups: a 1,4-disubstituted benzene ring, a

morpholine ring, a benzylic methylene group, and a primary amine. This predictive approach
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allows for an estimation of the key spectral features that would be expected in an experimental

setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Morpholin-4-
ylmethylbenzylamine. These predictions are based on the analysis of structurally similar

compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-Morpholin-4-ylmethylbenzylamine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 d 2H

Aromatic protons

(ortho to CH₂-

Morpholine)

~7.2 d 2H
Aromatic protons

(ortho to CH₂NH₂)

~3.8 s 2H
Benzylic protons (Ar-

CH₂-NH₂)

~3.7 t 4H
Morpholine protons (-

O-CH₂-)

~3.5 s 2H
Benzylic protons (Ar-

CH₂-Morpholine)

~2.4 t 4H
Morpholine protons (-

N-CH₂-)

~1.6 (variable) br s 2H Amine protons (-NH₂)

Table 2: Predicted ¹³C NMR Data for 4-Morpholin-4-ylmethylbenzylamine
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Chemical Shift (δ) ppm Assignment

~140
Quaternary aromatic carbon (C-CH₂-

Morpholine)

~138 Quaternary aromatic carbon (C-CH₂NH₂)

~129 Aromatic CH

~128 Aromatic CH

~67 Morpholine carbons (-O-CH₂-)

~63 Benzylic carbon (Ar-CH₂-Morpholine)

~54 Morpholine carbons (-N-CH₂-)

~46 Benzylic carbon (Ar-CH₂-NH₂)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Morpholin-4-ylmethylbenzylamine

Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium, broad N-H stretching (primary amine)

3100-3000 Medium Aromatic C-H stretching

2950-2800 Medium-Strong
Aliphatic C-H stretching (CH₂

groups)

1600-1450 Medium-Strong Aromatic C=C stretching

1115 Strong
C-O-C stretching (morpholine

ether)

1250-1020 Medium C-N stretching

Mass Spectrometry (MS)
For the mass spectrum, the expected molecular ion peak [M]⁺ would be observed at m/z

206.29, corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O). Common
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fragmentation patterns would likely involve the benzylic cleavage, leading to fragments

corresponding to the benzylamine moiety and the morpholinomethyl moiety.

Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of 4-Morpholin-4-
ylmethylbenzylamine are not available, the following are generalized methodologies that

would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically

added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to

acquire both ¹H and ¹³C NMR spectra.

Data Acquisition: For ¹H NMR, standard acquisition parameters would be used. For ¹³C

NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique

carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed,

phase-corrected, and baseline-corrected to generate the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample would be placed directly on the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr

pellet could be prepared by mixing the sample with potassium bromide and pressing it into a

thin disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet would

be recorded first. Then, the sample spectrum would be acquired, typically by co-adding
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multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the

range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the compound would be prepared in a suitable

solvent (e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI),

coupled with a mass analyzer (e.g., quadrupole, time-of-flight) would be used.

Data Acquisition: The sample solution would be introduced into the ion source. For ESI, the

sample is nebulized and ionized by a high voltage. The resulting ions are then guided into

the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

Data Processing: The data is presented as a plot of relative ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of a novel compound like 4-Morpholin-4-ylmethylbenzylamine.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

4-Morpholin-4-ylmethylbenzylamine.

This comprehensive approach ensures the unambiguous identification and characterization of

the target molecule, providing a solid foundation for its use in research and development.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Morpholin-4-
ylmethylbenzylamine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b151649#4-morpholin-4-ylmethylbenzylamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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